苯乙基丁酸酯

描述

Synthesis Analysis

Phenethyl butyrate is synthesized through esterification, where phenethyl alcohol reacts with butyric acid in the presence of a dehydrating agent or catalyst to produce phenethyl butyrate and water. This process can be enhanced by using catalysts like sulfuric acid or by employing novel methods such as the use of immobilized lipase enzymes under specific conditions to improve yield and efficiency (Paludo et al., 2015).

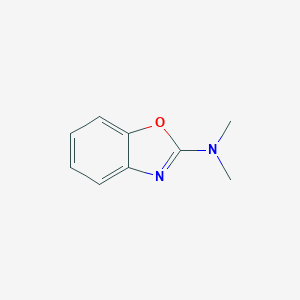

Molecular Structure Analysis

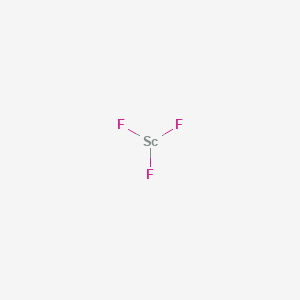

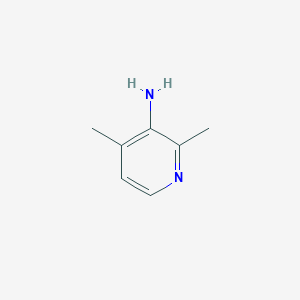

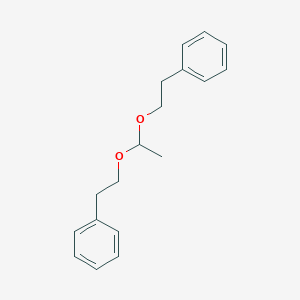

The molecular structure of phenethyl butyrate includes a phenethyl group attached to a butyrate ester. Its structure is relatively simple, yet it allows for various interactions and reactions due to its ester functional group. The compound's structure can be analyzed and optimized using methods such as density functional theory (DFT), which provides insights into its geometry, vibrational frequencies, and potential energy distributions (Cuenú et al., 2018).

Chemical Reactions and Properties

Phenethyl butyrate participates in several chemical reactions, including hydrolysis, where the ester bond is broken down in the presence of water, yielding phenethyl alcohol and butyric acid. Its reactivity is influenced by its molecular structure, with the ester group being a key site for reactions. The compound exhibits properties typical of esters, such as being susceptible to nucleophilic attack and participating in transesterification reactions under certain conditions.

Physical Properties Analysis

This ester is characterized by its fragrant, floral, and fruity odor, making it valuable in the fragrance industry. It has a relatively low boiling point, which contributes to its volatility and the ability to impart aroma. Its physical state at room temperature, solubility in various solvents, and other physical properties are determined by its molecular structure and the length of its carbon chain.

Chemical Properties Analysis

Phenethyl butyrate’s chemical properties include its behavior in the presence of acids, bases, and other chemicals. Its ester bond determines its reactivity, particularly its susceptibility to hydrolysis and involvement in esterification and transesterification reactions. These properties are crucial for its synthesis and applications, as well as its stability under various conditions.

For more insights and detailed analyses on phenethyl butyrate, including its synthesis, molecular structure, and properties, the following references provide extensive information and research findings:

- (Paludo et al., 2015)

- (Cuenú et al., 2018)

科学研究应用

香料原料:苯乙基丁酸酯被用作香料成分,属于芳基烷基醇简单酸酯类。已对其物理性质、急性毒性、皮肤刺激和皮肤致敏性进行评估(McGinty, Letizia, & Api, 2012)。

对日本甲虫的引诱剂:苯乙基丁酸酯与丁香酚结合被确定为对日本甲虫(Popillia japonica Newman)具有强大吸引力的引诱剂。这种应用在害虫控制策略中具有重要意义(McGovern et al., 1970)。

心脏研究中的代谢探针:丁酸酯,包括苯乙基丁酸酯,已被研究作为动态核极化增强磁共振波谱实验中的超极化底物。这项研究对于了解心脏中短链脂肪酸和酮体代谢至关重要(Ball et al., 2013)。

聚羟基烷酸酯生产:研究已调查使用丁酸酯,包括苯乙基丁酸酯,生产类似聚(β-OH)丁酸酯的生物塑料的可行性。这项研究有助于可持续材料生产和废物管理(Mohan et al., 2010)。

污染含油层的生物修复:与苯乙基丁酸酯相关的聚-3-羟基丁酸酯已被用作地下水中氯化烃的原位生物修复的电子供体。这种应用在环境修复工作中具有重要意义(Pierro et al., 2017)。

医学研究:丁酸酯,包括苯乙基丁酸酯,已被研究其在结肠功能中的作用,影响基因表达、细胞分化、免疫调节等领域。这项研究对胃肠健康和疾病管理具有重要意义(Hamer et al., 2007; Bedford & Gong, 2017)。

营养和治疗意义:对丁酸酯的表观遗传效应的研究,包括苯乙基丁酸酯的研究,对治疗各种疾病的治疗策略具有重要意义。这包括通过组蛋白去乙酰化酶抑制调节基因表达(Canani, Di Costanzo, & Leone, 2012)。

胰岛素敏感性和能量消耗:已证明丁酸酯在改善小鼠胰岛素敏感性和增加能量消耗方面的作用,这可能对糖尿病管理和代谢健康具有影响(Gao et al., 2009)。

作用机制

Target of Action

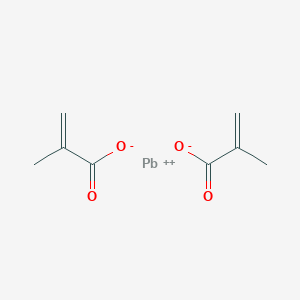

Phenethyl butyrate, also known as β-Phenylethyl butyrate, is a compound with the molecular formula C12H16O2 Similar compounds like glycerol phenylbutyrate and sodium phenylbutyrate have been shown to target nitrogen by binding to it through their major metabolite, phenylacetate .

Mode of Action

It’s worth noting that related compounds like glycerol phenylbutyrate and sodium phenylbutyrate are prodrugs that metabolize to phenylacetate . Phenylacetate then conjugates with glutamine, which contains two molecules of nitrogen, to form phenylacetylglutamine, which is excreted by the kidneys .

Biochemical Pathways

Related compounds like sodium phenylbutyrate are metabolized by mitochondrial beta-oxidation, mainly in the liver and kidneys, to the active form, phenylacetate . Phenylacetate then conjugates with glutamine to form phenylacetylglutamine .

Pharmacokinetics

It’s important to note that similar compounds like sodium phenylbutyrate are rapidly metabolized to phenylacetate .

Result of Action

It’s worth noting that related compounds like sodium phenylbutyrate have been shown to have widespread positive effects on growth, digestibility, and feed efficiency through the modulation of cell proliferation, differentiation, and function in the gastrointestinal tract, especially mucosal epithelial cells, and on defense systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenethyl butyrate. For instance, the gut microbiota plays a critical role in the production of short-chain fatty acids like butyrate, which are produced through the breakdown of dietary fibers and fermentation of undigested carbohydrates by the intestinal microbiota . Changes in diet, therefore, can influence the production and action of butyrate .

属性

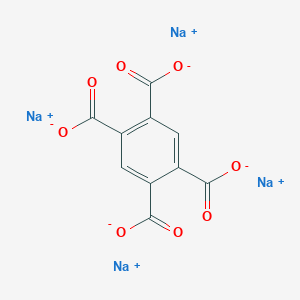

IUPAC Name |

2-phenylethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNDDSQUKATKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

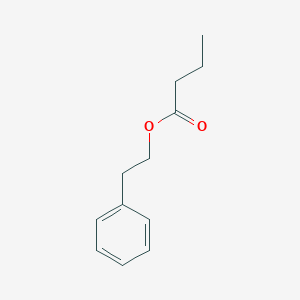

CCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047604 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; warm, floral and fruity odour | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.994 | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

103-52-6 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E08ZN98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of phenethyl butyrate in scientific research?

A1: Phenethyl butyrate is primarily investigated for its potent attractant properties for the Japanese beetle (Popillia japonica). [, , , ] This has led to its inclusion in pest control strategies, particularly in the development of effective lures for monitoring and managing Japanese beetle populations.

Q2: How does phenethyl butyrate compare to other attractants for the Japanese beetle?

A2: Studies have shown that phenethyl butyrate, particularly when combined with eugenol, demonstrates superior attractiveness compared to other lures, including those containing methyl cyclohexanepropionate, anethole, or geraniol. [, , , ] Notably, phenethyl propionate, a structural analogue, has shown even greater potency and longevity as a Japanese beetle attractant. []

Q3: Are there any concerns regarding the use of phenethyl butyrate-based lures for Japanese beetles?

A3: Research indicates that lures containing anethole or geraniol might pose a greater risk to bumblebees (Bombus spp.) and honeybees (Apis mellifera) compared to those utilizing phenethyl butyrate. [] This highlights the importance of careful lure selection to minimize non-target impacts on beneficial insects.

Q4: Beyond pest control, are there other applications of phenethyl butyrate?

A4: Phenethyl butyrate is recognized as a flavor and fragrance compound, contributing to the aroma profile of various products. For instance, it is found in Wuyi rock teas, imparting floral and fruity notes. [] Additionally, it is used in the formulation of honey flavorings for beverages. []

Q5: What is known about the stability of phenethyl butyrate?

A5: A study investigating the stability of Burkholderia cepacia lipase immobilized on a hybrid matrix of poly(vinyl alcohol) and hypromellose found that the biocatalyst exhibited greater stability in nonpolar solvents like cyclohexane compared to polar solvents like acetone. [] This suggests that phenethyl butyrate, being relatively nonpolar, might exhibit better stability in similar nonpolar environments.

Q6: Has the biocatalytic synthesis of phenethyl butyrate been explored?

A6: Yes, immobilized Burkholderia cepacia lipase has been successfully employed for the synthesis of phenethyl butyrate using phenethyl alcohol and vinyl butyrate as substrates. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q7: Are there any studies on the molecular properties of phenethyl butyrate?

A7: Research on the dielectric properties of esters, including phenethyl butyrate, has provided insights into its molecular configuration and internal rotation dynamics. [] This type of study helps in understanding the physical and chemical behavior of the molecule.

Q8: Is there any information available on the safety of phenethyl butyrate?

A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of phenethyl butyrate. [] While specific details of the assessment are not provided in the abstracts, such evaluations are crucial for understanding the potential risks associated with the use of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)